molecular formula C19H19N5O B15032122 N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide

N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide

Cat. No.: B15032122
M. Wt: 333.4 g/mol
InChI Key: OYVBVMJMWOSKAH-UHFFFAOYSA-N
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Description

N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide is a complex organic compound with the molecular formula C14H17N5O. This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the trimethyl groups on the quinazoline ring and the benzamide moiety contributes to its unique chemical properties .

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C19H19N5O/c1-11-9-15-13(3)21-19(22-16(15)10-12(11)2)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-10H,1-3H3,(H3,20,21,22,23,24,25)

InChI Key

OYVBVMJMWOSKAH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1C)/N=C(/N)\NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide typically involves the reaction of 4,6,7-trimethylquinazoline-2-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]acetamide
  • N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-[(phenylcarbonyl)amino]benzamide

Uniqueness

N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide is unique due to its specific substitution pattern on the quinazoline ring and the presence of the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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